molecular formula C6H5ClO3S B3048346 Chlorosulfuric acid, phenyl ester CAS No. 16475-29-9

Chlorosulfuric acid, phenyl ester

Cat. No.: B3048346
CAS No.: 16475-29-9
M. Wt: 192.62 g/mol
InChI Key: XBXHEDNNWSJZPK-UHFFFAOYSA-N
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Description

Chlorosulfuric acid, phenyl ester, also known as phenyl chlorosulfate, is an organic compound with the formula C6H5OSO2Cl. It is a colorless to pale yellow liquid that is highly reactive and used in various chemical synthesis processes. This compound is known for its strong sulfonating and chlorosulfonating properties, making it a valuable reagent in organic chemistry.

Scientific Research Applications

Chlorosulfuric acid, phenyl ester is used in several scientific research applications, including:

    Organic Synthesis: As a reagent for introducing sulfonic acid groups into organic molecules.

    Pharmaceuticals: In the synthesis of sulfonamide drugs and other pharmaceutical intermediates.

    Materials Science: In the modification of polymers and other materials to introduce sulfonic acid functionalities.

    Analytical Chemistry: As a derivatizing agent for the analysis of phenolic compounds.

Mechanism of Action

The typical reaction mechanism of esters involves nucleophilic attack on the carbonyl group followed by the removal of the leaving group . This mechanism is applicable to Chlorosulfuric acid, phenyl ester.

Safety and Hazards

Chlorosulfuric acid, phenyl ester, is considered hazardous. It is fatal if swallowed and toxic if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation. It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research directions could involve the exploration of more sustainable methods for the synthesis of phenyl esters, including Chlorosulfuric acid, phenyl ester . Additionally, the products obtained from the synthesis of these esters could serve as authentic analytical standards in metabolic studies and to determine their biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorosulfuric acid, phenyl ester can be synthesized through the reaction of phenol with chlorosulfuric acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

C6H5OH+ClSO3HC6H5OSO2Cl+H2O\text{C6H5OH} + \text{ClSO3H} \rightarrow \text{C6H5OSO2Cl} + \text{H2O} C6H5OH+ClSO3H→C6H5OSO2Cl+H2O

This reaction requires careful handling due to the corrosive nature of chlorosulfuric acid and the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous addition of phenol to chlorosulfuric acid under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Chlorosulfuric acid, phenyl ester undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form phenol and sulfuric acid.

    Substitution: Can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Sulfonation: Acts as a sulfonating agent, introducing sulfonic acid groups into organic molecules.

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Sulfonation: Organic substrates that require sulfonation, often under controlled temperature conditions.

Major Products Formed

    Hydrolysis: Phenol and sulfuric acid.

    Substitution: Various substituted phenyl esters depending on the nucleophile used.

    Sulfonation: Sulfonated organic compounds.

Comparison with Similar Compounds

Chlorosulfuric acid, phenyl ester can be compared with other sulfonating agents such as:

    Sulfuryl chloride (SO2Cl2): Another chlorosulfonating agent but with different reactivity and applications.

    Sulfuric acid (H2SO4): A strong acid used for sulfonation but lacks the chlorosulfonating capability.

    Chlorosulfonic acid (ClSO3H): The parent compound of this compound, used for direct sulfonation and chlorosulfonation.

Uniqueness

This compound is unique due to its ability to introduce both sulfonic acid and chlorine functionalities into organic molecules, making it a versatile reagent in organic synthesis.

Similar Compounds

  • Sulfuryl chloride (SO2Cl2)
  • Sulfuric acid (H2SO4)
  • Chlorosulfonic acid (ClSO3H)

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

chlorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXHEDNNWSJZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446036
Record name Phenylchlorosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16475-29-9
Record name Phenylchlorosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phenyl chloranesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of phenol (17 g, 181 mmol) in dry toluene (380 ml) was stirred with sodium pieces (4.15 g, 180 mmol) in a 100° C. oil bath for 2 hours. When hydrogen formation had finished, the oil bath temperature was increased to 130° C. for two more hours. The reaction mixture was cooled to 0° C. transferred to a pressure equalising funnel and added slowly (1 h) to a cold (0° C.) solution of sulfuryl chloride (15 ml, 181 mmol) in toluene (50 ml). The reaction mixture was stirred at room temperature for 16 h, washed with H2O (3×100 ml), dried over Na2SO4 and concentrated in vacuo leading to a brown oil which was distilled under reduced pressure through a Vigreux column (70°-72° C./100 μm Hg, lit(I3a) ; 61°-65° C./50 μm Hg) to give a fraction of colourless oil containing 13 and ~10% penol (23.3 g, 67%), and a small fraction of pure I3 (1.17 g, 3%): νmax (CDCl3) 1587 (C=C). 1201 (SO3); δH (200 MHz; CDCl3) 7.34-7.57 (m, Ph); δC (50 MHz, CDCl3) 121.69 (2 CH), 123.15 (C), 128.84 (CH), 130.28 and 130.42 (2 CH); m/z (EI) 194 (M+, 14%). 192 (M+, 38), 93[(M-SO2Cl)+, 33], 65 [(M-127)+, 100].
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
M-SO2Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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